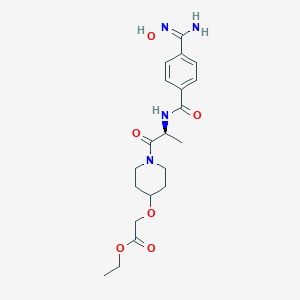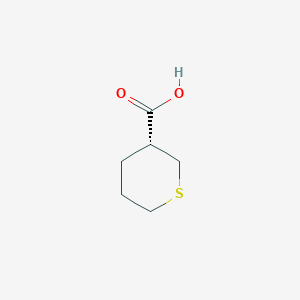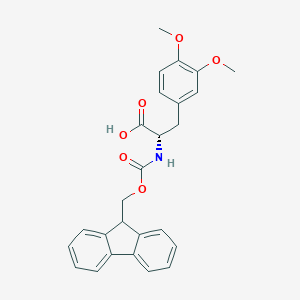![molecular formula C11H18O B069997 (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde CAS No. 189040-17-3](/img/structure/B69997.png)
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is a chemical compound that belongs to the class of aldehydes. It is an important intermediate in the synthesis of various organic compounds and has potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde is not well understood, but it is believed to act as a reactive intermediate in various chemical reactions. It may also interact with biological molecules, such as enzymes and receptors, to produce its physiological effects.
Biochemical And Physiological Effects
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has been shown to have various biochemical and physiological effects. It has been studied for its potential use as a chiral building block in the synthesis of optically active compounds. It has also been shown to have antifungal and antibacterial activity. However, its effects on human health and physiology are not well understood.
Advantages And Limitations For Lab Experiments
One advantage of using (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde in lab experiments is its potential use as a chiral building block in the synthesis of optically active compounds. It also has antifungal and antibacterial activity, which may be useful in certain experiments. However, its effects on human health and physiology are not well understood, and caution should be exercised when handling this compound.
Future Directions
There are several future directions for the study of (2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde. One direction is to further investigate its potential use as a chiral building block in the synthesis of optically active compounds. Another direction is to study its potential applications in the development of new pharmaceuticals and agrochemicals. Additionally, more research is needed to understand its effects on human health and physiology, which may lead to the development of new treatments for various diseases.
Synthesis Methods
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde can be synthesized through a multistep process involving the reaction of cyclopentadiene with ethyl acrylate, followed by a Diels-Alder reaction with maleic anhydride to form a bicyclic compound. The bicyclic compound is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to yield the final product.
Scientific Research Applications
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde has potential applications in scientific research, particularly in the field of organic synthesis. It can be used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and functional materials. It has also been studied for its potential use as a chiral building block in the synthesis of optically active compounds.
properties
CAS RN |
189040-17-3 |
|---|---|
Product Name |
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde |
InChI |
InChI=1S/C11H18O/c1-8(2)10-5-4-9(3)11(10)6-7-12/h6-10H,4-5H2,1-3H3/b11-6+/t9-,10+/m1/s1 |
InChI Key |
PFIRWKIUFQHTJL-CZHASVRMSA-N |
Isomeric SMILES |
C[C@@H]\1CC[C@H](/C1=C/C=O)C(C)C |
SMILES |
CC1CCC(C1=CC=O)C(C)C |
Canonical SMILES |
CC1CCC(C1=CC=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(2-Methylimidazol-1-yl)phenyl]methanol](/img/structure/B69914.png)
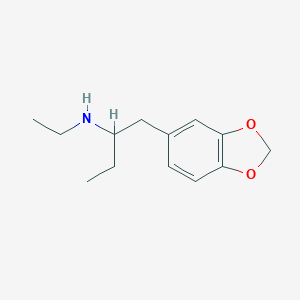
![2-[(2-Furylmethyl)sulfonyl]acetonitrile](/img/structure/B69919.png)
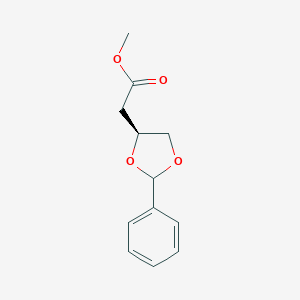
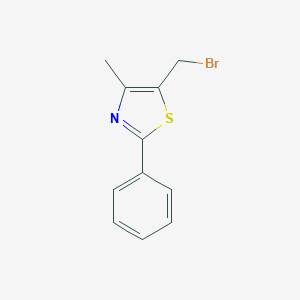
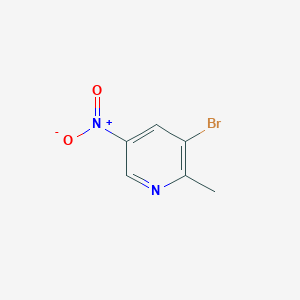
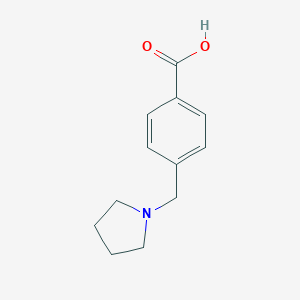
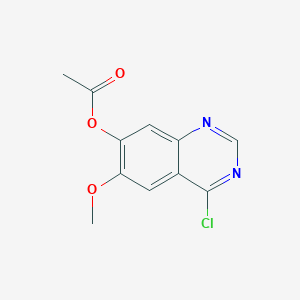
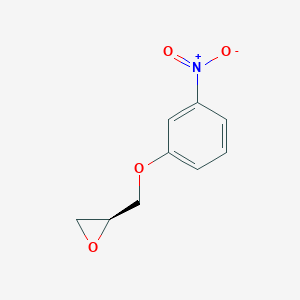

![7-Acetylfuro[2,3-c]pyridine](/img/structure/B69943.png)
